Alstonerin
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Overview
Description
Alstonerin is a natural product found in Alstonia macrophylla, Alstonia muelleriana, and other organisms with data available.
Scientific Research Applications
Neuroprotective Effects in Neurodegenerative Diseases
Alstonerin, a compound derived from the Alstonia scholaris plant, shows promise in neurodegenerative disease research. Studies have demonstrated its potential as a chemopreventive agent in skin carcinogenesis models, suggesting its broader utility in neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) (Jahan, Chaudhary, & Goyal, 2009).
Therapeutic Potential in ALS
Research on ALS, a lethal neurodegenerative disease affecting motor neurons, may benefit from Alstonerin's properties. ALS research includes a wide range of approaches, from genetic analyses to the development of new therapies, and the exploration of compounds like Alstonerin could contribute to these efforts (Sreedharan & Brown, 2013; Mazzini et al., 2018).
Role in Antioxidative and Anti-Inflammatory Pathways
Alstonerin's antioxidative and anti-inflammatory properties are essential for combating diseases like ALS, where oxidative stress and neuroinflammation are significant factors. These properties align well with the current focus on reducing oxidative damage and inflammation in ALS research (Weishaupt et al., 2006; Petri et al., 2006).
Applications in Chemoprevention
The chemopreventive role of Alstonerin in skin tumorigenesis models suggests potential applications in preventing the onset or progression of neurodegenerative diseases. This aligns with emerging research strategies focusing on early intervention and prevention (Jahan, Chaudhary, & Goyal, 2009).
properties
Product Name |
Alstonerin |
---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaen-17-yl)ethanone |
InChI |
InChI=1S/C21H24N2O2/c1-12(24)16-10-25-11-17-14(16)8-20-21-15(9-19(17)22(20)2)13-6-4-5-7-18(13)23(21)3/h4-7,10,14,17,19-20H,8-9,11H2,1-3H3 |
InChI Key |
PMIRJPWEIZTLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C |
synonyms |
alstonerine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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